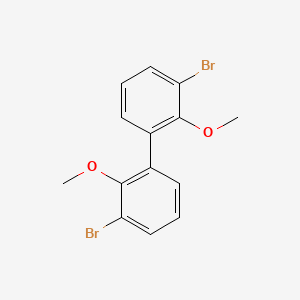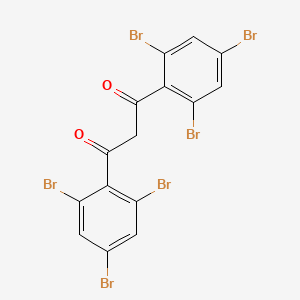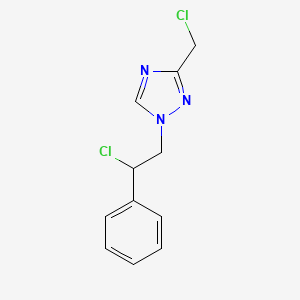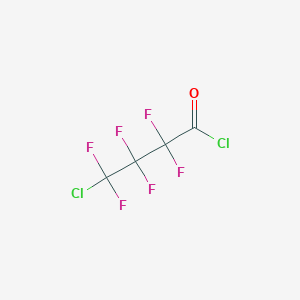![molecular formula C14H21NS2 B14317466 3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene CAS No. 112096-74-9](/img/no-structure.png)
3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene is a chemical compound with the molecular formula C₁₄H₂₁NS₂. It is a bicyclic structure containing nitrogen and sulfur atoms, which contribute to its unique chemical properties .
Métodos De Preparación
The synthesis of 3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene involves multiple steps. One common method includes the reaction of secondary amines with specific reagents to form the desired bicyclic structure. The reaction conditions often involve the use of bases and solvents to facilitate the formation of the macrocyclic ring . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to bind to specific molecular targets.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into products. The nitrogen and sulfur atoms in the compound play a crucial role in binding to the metal ions, stabilizing the complex, and enhancing its reactivity .
Comparación Con Compuestos Similares
3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene can be compared with other similar compounds, such as:
3,7,11,17-Tetra-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene: This compound contains four nitrogen atoms and is used in similar applications but has different reactivity due to the absence of sulfur atoms.
3,11-Dibenzyl-3,7,11,17-tetra-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene: This derivative has benzyl groups attached, which can influence its solubility and binding properties.
The uniqueness of this compound lies in its combination of nitrogen and sulfur atoms, which provide distinct chemical properties and reactivity compared to its analogs .
Propiedades
| 112096-74-9 | |
Fórmula molecular |
C14H21NS2 |
Peso molecular |
267.5 g/mol |
Nombre IUPAC |
3,11-dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene |
InChI |
InChI=1S/C14H21NS2/c1-2-4-6-16-11-13-8-14(10-15-9-13)12-17-7-5-3-1/h8-10H,1-7,11-12H2 |
Clave InChI |
DPAUJGPUIJIECJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCSCC2=CC(=CN=C2)CSCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)

![{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol](/img/structure/B14317403.png)
![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)


![Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate](/img/structure/B14317443.png)

